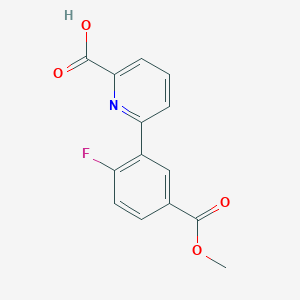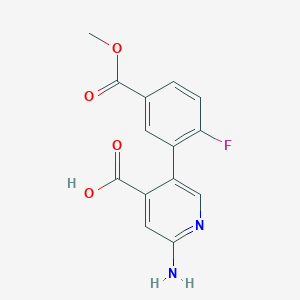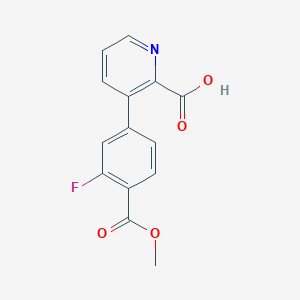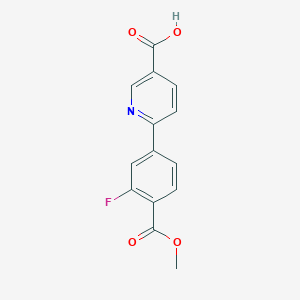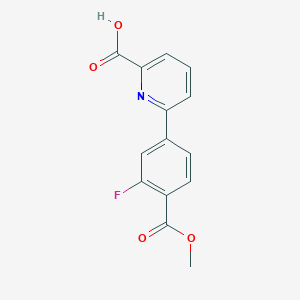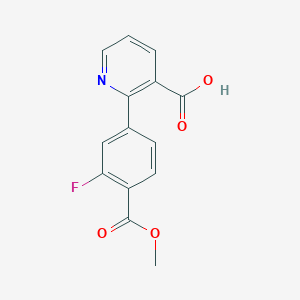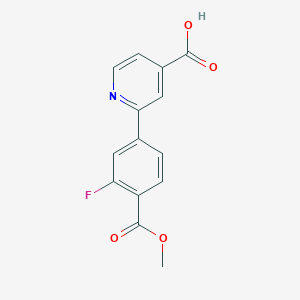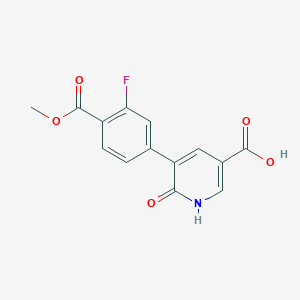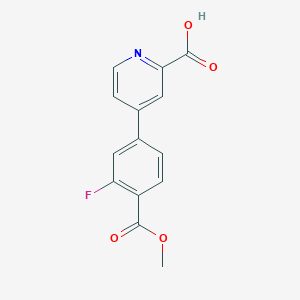
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMPCA) is an organic compound with a molecular formula of C10H8FNO4. It is a white crystalline solid with a melting point of 153-156°C. It is soluble in organic solvents such as methanol and ethanol, and slightly soluble in water. FMPCA is primarily used in scientific research and laboratory experiments, and is gaining more attention due to its potential applications in medicine and biochemistry.
科学研究应用
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a chromogenic reagent for the determination of amino acids and peptides. It has also been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in the study of the structure and function of DNA, and in the study of the mechanism of action of drugs.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to amino acids and peptides, forming a complex. This complex then binds to the active sites of proteins and enzymes, changing their structure and function. Additionally, it is thought that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can interact with DNA, altering its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% have not yet been fully studied. However, it is believed that 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can affect the activity of proteins and enzymes, and can alter the structure and function of DNA. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to bind to amino acids and peptides. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be used in a variety of scientific research applications. The main limitation of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is that its mechanism of action is not yet fully understood.
未来方向
The future of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is promising, as it has potential applications in medicine and biochemistry. Possible future directions for 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and biochemistry. Additionally, further research could be conducted into the synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% and other derivatives. Finally, further research could be conducted into the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in drug development.
合成方法
4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxybenzaldehyde and picolinic acid. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and is conducted at room temperature. The reaction yields 4-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in a yield of 95%.
属性
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJHVGAWBBDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

